

# KHK2455: A Technical Overview of a Novel IDO1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |
|----------------------|----------|-----------|--|--|
| Compound Name:       | KHK2455  |           |  |  |
| Cat. No.:            | B1574644 | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

KHK2455 is an investigational, orally available, long-acting, and selective small-molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3][4][5] IDO1 is a key enzyme in the tryptophan catabolism pathway, and its overexpression in the tumor microenvironment contributes to immunosuppression.[5] By blocking the heme component of the IDO1 holoenzyme, KHK2455 inhibits the conversion of tryptophan to kynurenine, thereby restoring T-cell function and enhancing anti-tumor immunity.[1][3][4] This technical guide provides a comprehensive overview of the available preclinical and clinical data on KHK2455, with a focus on its mechanism of action, pharmacological properties, and the methodologies of key experiments.

# **Chemical Structure and Physicochemical Properties**

As of the latest available information, the specific chemical structure, IUPAC name, and SMILES notation for **KHK2455** have not been publicly disclosed.[6] Consequently, a detailed summary of its physicochemical properties such as molecular weight, formula, and solubility is not available.

## **Mechanism of Action**



**KHK2455** is a potent and selective inhibitor of the IDO1 enzyme.[3] Unlike some other IDO1 inhibitors, **KHK2455** acts by competing with heme for binding to the apoenzyme, which prevents the formation of the active IDO1 holoenzyme and results in durable inhibition.[3] The inhibition of IDO1 leads to a decrease in the production of kynurenine from tryptophan.[5] The subsequent reduction in kynurenine and the restoration of tryptophan levels in the tumor microenvironment have several downstream effects that counter immune suppression:

- Reversal of T-cell anergy: Tryptophan depletion and high levels of kynurenine can induce T-cell anergy and apoptosis. By restoring tryptophan levels, KHK2455 promotes T-cell proliferation and activation.[5]
- Reduction of regulatory T cells (Tregs): The kynurenine pathway is implicated in the differentiation and function of immunosuppressive Tregs. Inhibition of IDO1 can lead to a reduction in the number and suppressive capacity of Tregs within the tumor.[5]
- Enhanced function of effector immune cells: **KHK2455** has been shown to increase the proliferation and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T lymphocytes.[5]
- Increased Interferon (IFN) production: The restoration of immune activity can lead to increased production of pro-inflammatory cytokines such as IFN-y.[5]

The overall effect is a shift in the tumor microenvironment from an immunosuppressive to an immunopermissive state, which can enhance the efficacy of other immunotherapies.

## **Signaling Pathway**





Click to download full resolution via product page

Caption: The IDO1 pathway and the inhibitory action of KHK2455.

# Pharmacological Properties In Vitro Potency and Selectivity

Preclinical studies have demonstrated that **KHK2455** is a potent and selective inhibitor of IDO1.

| Parameter       | Value                             | Reference |
|-----------------|-----------------------------------|-----------|
| IDO1 IC50       | 14 nmol/L                         | [3]       |
| IDO2 Inhibition | No inhibition up to 10,000 nmol/L | [3]       |
| TDO Inhibition  | No inhibition up to 10,000 nmol/L | [3]       |

These data highlight the high selectivity of **KHK2455** for IDO1 over other related enzymes.

# **Clinical Pharmacokinetics and Pharmacodynamics**



A first-in-human Phase 1 clinical trial (NCT02867007) evaluated the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of **KHK2455** as a monotherapy and in combination with mogamulizumab in patients with advanced solid tumors.[1][3][4]

#### Pharmacokinetics:

| Parameter            | Description                            |
|----------------------|----------------------------------------|
| Administration       | Oral, once daily[1][3][4]              |
| Dose Escalation      | 0.3, 1, 3, 10, 30, and 100 mg[1][3][4] |
| Steady State         | Reached by Day 8 in Cycle 0[2]         |
| Plasma Concentration | Increased dose-dependently[1][2]       |

### Pharmacodynamics:

The primary pharmacodynamic marker for IDO1 inhibition was the plasma kynurenine to tryptophan (Kyn/Trp) ratio.

| Dose  | Kynurenine<br>Inhibition (vs.<br>baseline) | Kyn/Trp Ratio<br>Inhibition (vs.<br>baseline) | Ex Vivo Kynurenine Production Inhibition |
|-------|--------------------------------------------|-----------------------------------------------|------------------------------------------|
| 10 mg | 67%[2]                                     | 66%[2]                                        | >95%[2]                                  |

These results demonstrate a potent, dose-dependent inhibition of IDO1 activity in patients.

# Experimental Protocols Phase 1 Clinical Trial (NCT02867007) - Study Design

The following diagram illustrates the workflow of the dose-escalation part of the Phase 1 clinical trial.





Click to download full resolution via product page

Caption: Workflow of the Phase 1 dose-escalation trial of KHK2455.

## Pharmacokinetic (PK) Analysis

- Sample Collection: Plasma samples were collected at pre-dose on day 1 and at pre-dose and through 12 hours post-dose on day 15 of cycle 1. In subsequent cycles, pre-dose samples were collected on days 1 and 15.[3]
- Analytical Method: Plasma concentrations of KHK2455 were quantified using a highperformance liquid chromatography (HPLC) method with a triple-quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization source.[3]



 Parameter Estimation: PK parameters (Cmax, Ctrough, tmax, and AUC0–24) were estimated using noncompartmental methods.[3]

## Pharmacodynamic (PD) Analysis

- Biomarker Measurement: The effects of KHK2455 on IDO1 inhibition were assessed by measuring plasma concentrations of tryptophan and kynurenine using liquid chromatography—mass spectrometry (LC-MS).[3]
- Ex Vivo Stimulation Assay: The inhibitory effect of KHK2455 on IDO1 activity was also evaluated in ex vivo stimulated peripheral blood mononuclear cells (PBMCs).[3]

## Conclusion

**KHK2455** is a promising, potent, and selective IDO1 inhibitor with a novel mechanism of action. Early clinical data have demonstrated its ability to effectively inhibit its target in a dose-dependent manner, with a manageable safety profile. The ongoing and future clinical development of **KHK2455**, particularly in combination with other immunotherapeutic agents, will be crucial in determining its ultimate role in the treatment of cancer. Further disclosure of its chemical structure and detailed physicochemical properties will be important for a more complete understanding of this investigational drug.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. ascopubs.org [ascopubs.org]
- 3. First-in-human phase 1 study of KHK2455 monotherapy and in combination with mogamulizumab in patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-in-human phase 1 study of KHK2455 monotherapy and in combination with mogamulizumab in patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]



- 5. Facebook [cancer.gov]
- 6. Targeting Indoleamine Dioxygenase and Tryptophan Dioxygenase in Cancer Immunotherapy: Clinical Progress and Challenges PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [KHK2455: A Technical Overview of a Novel IDO1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1574644#khk2455-chemical-structure-and-properties]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com